N4-Acetylsulfaphenazole

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[(2-phenylpyrazol-3-yl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S/c1-13(22)19-14-7-9-16(10-8-14)25(23,24)20-17-11-12-18-21(17)15-5-3-2-4-6-15/h2-12,20H,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFOMYYDCTXBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NN2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60234703 | |

| Record name | N4-Acetylsulfaphenazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855-91-4 | |

| Record name | N4-Acetylsulfaphenazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000855914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N4-Acetylsulfaphenazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N4-Acetylsulfaphenazole: Structure, Properties, and Analytical Considerations

Abstract: This technical guide provides a comprehensive overview of N4-Acetylsulfaphenazole, the N4-acetylated metabolite of the sulfonamide antibiotic and potent CYP2C9 inhibitor, sulfaphenazole. While representing a minor metabolic pathway, the characterization and quantification of this compound are crucial for a complete understanding of the parent drug's pharmacokinetics and disposition. This document delves into the molecule's chemical structure, physicochemical properties, rationale and protocol for its chemical synthesis as an analytical standard, and detailed methodologies for its quantification in biological matrices. The guide is intended for researchers, medicinal chemists, and drug metabolism scientists, offering field-proven insights into the causality behind experimental choices and self-validating protocols.

Introduction: The Metabolic Context of this compound

To appreciate the significance of this compound, one must first understand its parent compound. Sulfaphenazole is a long-acting sulfonamide antibacterial agent that functions by inhibiting dihydropteroate synthetase, an essential enzyme in bacterial folate synthesis.[1] Beyond this role, it is renowned in modern pharmacology as a potent and highly selective inhibitor of the human cytochrome P450 enzyme CYP2C9, with a Ki of approximately 0.3 μM.[1][2][3] This potent inhibition makes sulfaphenazole an invaluable tool in drug-drug interaction studies but also underscores the importance of understanding its metabolic fate.

Drug metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. Acetylation is a critical Phase II pathway, catalyzed by N-acetyltransferase (NAT) enzymes, that modifies compounds containing primary aromatic amines or hydrazines.[4] this compound is the product of such a reaction, where the N4-amino group of the sulfaphenazole molecule is acetylated.

However, a pivotal finding in the study of sulfaphenazole metabolism is that N4-acetylation is a minor pathway. Following an oral dose of sulfaphenazole, less than 1% is excreted in the urine as this compound.[5] The predominant metabolic route is N2-glucuronidation, which can account for 49% to 85% of the excreted dose, with the percentage depending on the individual's acetylator phenotype ("slow" vs. "fast" acetylators).[5] Despite being a minor metabolite, the synthesis and analysis of this compound are indispensable for comprehensive pharmacokinetic modeling and for use as a qualified reference standard in metabolic profiling studies.[6]

Chemical Identity and Physicochemical Properties

The unique identity of this compound is defined by its chemical structure and resulting physical properties. The addition of the acetyl group to the N4-amine of sulfaphenazole significantly alters its polarity and chemical characteristics.

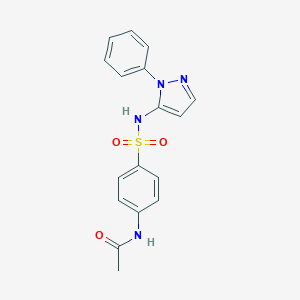

Chemical Structure

The molecule consists of a central acetanilide moiety linked via a sulfonamide bridge to a 1-phenyl-1H-pyrazol-5-yl group.

Caption: Chemical structure of this compound.

Chemical and Physical Data Summary

The key identifiers and properties of this compound are summarized in the tables below. This data is critical for analytical method development, substance registration, and computational modeling.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | N-[4-[(2-phenylpyrazol-3-yl)sulfamoyl]phenyl]acetamide | [6][7] |

| CAS Number | 855-91-4 | [6][7] |

| Molecular Formula | C₁₇H₁₆N₄O₃S | [6][7] |

| Molecular Weight | 356.4 g/mol | [6][7] |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NN2C3=CC=CC=C3 | [7] |

| InChIKey | PSFOMYYDCTXBHG-UHFFFAOYSA-N |[7] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | Off-White to Pale Yellow Solid | [8][9] |

| Melting Point | >155°C (decomposes) | [8] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [8] |

| pKa (Predicted) | 6.26 ± 0.50 |[8] |

The predicted pKa of ~6.26 corresponds to the acidic proton on the sulfonamide nitrogen.[8] This value is fundamental for developing extraction and chromatographic methods, as the charge state of the molecule, and thus its solubility and retention, will be highly dependent on the pH of the medium.

Synthesis and Characterization

Rationale for Synthesis

Given that this compound is a minor metabolite, its isolation from in vivo sources in sufficient quantities for use as an analytical standard is impractical.[5] Therefore, chemical synthesis is the required route to produce a highly purified reference material. This standard is essential for the validation of analytical methods used in pharmacokinetic studies, enabling accurate quantification and confirmation of the metabolite's identity in complex biological matrices.[6]

Experimental Protocol: Acetylation of Sulfaphenazole

This protocol describes a standard laboratory procedure for the N-acetylation of the primary aromatic amine of sulfaphenazole.

Core Principle: The reaction involves the nucleophilic attack of the N4-amino group of sulfaphenazole on the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride. A mild base is used to neutralize the acetic acid byproduct, driving the reaction to completion.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent of sulfaphenazole in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at a concentration of approximately 0.1 M.

-

Causality: An aprotic solvent is chosen to prevent reaction with the acetylating agent. DCM is often preferred for its inertness and low boiling point, which facilitates removal post-reaction.

-

-

Base Addition: Add 1.5 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution. Stir for 5 minutes at room temperature.

-

Causality: The base acts as a scavenger for the acidic byproduct (acetic acid), preventing protonation of the starting amine and ensuring it remains nucleophilic. An excess is used to ensure complete neutralization.

-

-

Acetylation: Slowly add 1.2 equivalents of acetic anhydride to the stirring solution. The addition should be done dropwise to control any potential exotherm.

-

Causality: Acetic anhydride is a highly effective acetylating agent. A slight excess ensures the complete consumption of the starting material.

-

-

Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor its progress every 30-60 minutes using Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the sulfaphenazole starting material spot/peak is no longer visible.

-

Trustworthiness: In-process monitoring is a self-validating step. It prevents premature workup of an incomplete reaction or degradation from prolonged reaction times.

-

-

Quenching: Upon completion, quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate to hydrolyze any remaining acetic anhydride.

-

Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with additional DCM and wash sequentially with 1 M HCl (to remove the base), saturated sodium bicarbonate (to remove acetic acid), and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Causality: This aqueous workup is a classic purification technique to remove water-soluble reagents and byproducts, providing a crude product of significantly higher purity.

-

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Final Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Analytical Methodologies for Quantification

The quantification of a minor metabolite like this compound in biological matrices (e.g., plasma, urine) presents a significant challenge due to the low concentrations and the overwhelming presence of the parent drug and other major metabolites. This necessitates an analytical method with exceptional sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for this application.[5]

Experimental Protocol: LC-MS/MS Quantification in Human Plasma

-

Sample Preparation (Solid-Phase Extraction - SPE): i. Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

- Causality: Conditioning activates the sorbent and ensures proper interaction with the aqueous sample. ii. Load 200 µL of human plasma, pre-treated with an internal standard and acidified with 2% phosphoric acid.

- Causality: Acidification ensures that this compound (pKa ~6.26) is protonated and neutral, maximizing its retention on the reversed-phase sorbent. The internal standard (typically a stable isotope-labeled version of the analyte) is crucial for correcting for variations in extraction recovery and matrix effects. iii. Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences. iv. Elute the analyte and internal standard with 1 mL of methanol. v. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

- Trustworthiness: This multi-step SPE protocol is a self-validating system. Each step is designed to selectively remove interferences while retaining the analyte, leading to a cleaner extract and more reliable quantification.

-

Chromatographic Conditions:

-

Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Causality: Formic acid acts as a mobile phase modifier, improving peak shape and promoting analyte ionization for MS detection.

-

-

Gradient: A linear gradient from 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Q1: 357.1 m/z → Q3: [Specific fragment ion]

-

Internal Standard: Q1: [IS mass] → Q3: [IS fragment]

-

Causality: MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out noise from co-eluting matrix components. This ensures that the detected signal is unique to the analyte of interest.

-

-

Analytical Workflow Visualization

The logical flow from sample collection to final data analysis is a critical component of a robust bioanalytical method.

Caption: Workflow for the bioanalysis of this compound.

Conclusion

This compound serves as a prime example of a minor metabolite whose study is nonetheless vital for regulatory and scientific rigor in drug development. While its contribution to the overall clearance of sulfaphenazole is small, its accurate quantification is a prerequisite for a complete pharmacokinetic profile. This guide has outlined the core technical knowledge required to work with this compound, from its fundamental chemical properties and synthesis as a reference standard to the development of a robust, self-validating LC-MS/MS method for its analysis in biological fluids. By understanding the causality behind each experimental step, researchers can confidently generate high-quality data to fully elucidate the metabolic pathways of sulfaphenazole and other xenobiotics.

References

-

This compound | C17H16N4O3S | CID 3083651 - PubChem. National Center for Biotechnology Information. [Link]

-

High pressure liquid chromatographic analysis and preliminary pharmacokinetics of sulfaphenazole and its N2-glucuronide and N4-acetyl metabolites in plasma and urine of man. PubMed. [Link]

-

Sulfaphenazole. PubChem. [Link]

-

This compound | CAS 855-91-4. Veeprho. [Link]

-

Mechanisms of inhibition of tolbutamide metabolism: phenylbutazone, oxyphenbutazone, sulfaphenazole. PubMed. [Link]

-

Sulphamethoxazole acetylation in fast and slow acetylators. PubMed. [Link]

-

Effect of sulfaphenazole on the urinary excretion of tolbutamide and its metabolites. ResearchGate. [Link]

-

CAS No : 855-91-4 | Product Name : this compound. Pharmaffiliates. [Link]

-

Determination of the acetylator phenotype and pharmacokinetics of some sulphonamides in man. PubMed. [Link]

-

Effect of acetaminophen on sulfamethazine acetylation in male volunteers. PubMed Central. [Link]

-

Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam. PubMed. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Sulfaphenazole | P450 | Antibacterial | TargetMol [targetmol.com]

- 4. Effect of acetaminophen on sulfamethazine acetylation in male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High pressure liquid chromatographic analysis and preliminary pharmacokinetics of sulfaphenazole and its N2-glucuronide and N4-acetyl metabolites in plasma and urine of man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. This compound | C17H16N4O3S | CID 3083651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 855-91-4 [chemicalbook.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

A Comprehensive Technical Guide to the Synthesis of N4-Acetylsulfaphenazole from Sulfaphenazole

Abstract: This technical guide provides a detailed methodology for the synthesis of N4-Acetylsulfaphenazole, the primary N4-acetylated metabolite of the antibacterial drug Sulfaphenazole. The document is intended for researchers, chemists, and professionals in drug development and metabolism studies. It covers the underlying chemical principles of selective N-acetylation, a complete step-by-step laboratory protocol, methods for purification, and comprehensive characterization techniques. The included protocols are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction and Scientific Context

Sulfaphenazole is a sulfonamide antibacterial agent known for its potent and selective inhibition of the human cytochrome P450 enzyme CYP2C9.[1][2][3] In drug metabolism studies, understanding the biotransformation of a parent drug is critical. For many sulfonamides containing a primary aromatic amine (at the N4 position), N-acetylation is a major metabolic pathway.[4][5] This reaction is catalyzed in vivo by N-acetyltransferase enzymes (NATs).[6]

The resulting metabolite, this compound, is essential for various applications, including its use as an analytical reference standard for pharmacokinetic and toxicological studies, and as a tool to investigate the biological activity of sulfaphenazole metabolites.[7][8][9] The synthesis of this compound in a laboratory setting provides a pure, well-characterized source material, obviating the need for complex isolation from biological matrices.

This guide focuses on the direct acetylation of the primary aromatic amine at the N4 position of sulfaphenazole. The primary amino group is a strong nucleophile, making it susceptible to acylation by electrophilic reagents. The challenge lies in the selective acetylation of the N4-amine without affecting the sulfonamide nitrogen (N1), which is significantly less nucleophilic and more acidic.[6]

The Chemistry of Selective N-Acetylation

The core of this synthesis is the nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen of the primary aromatic amine (the N4-amino group of sulfaphenazole) acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.

Choice of Acetylating Agent: Acetic Anhydride

Acetic anhydride is the reagent of choice for this synthesis for several key reasons:

-

High Reactivity: It is a potent acylating agent, more reactive than acetic acid but generally less aggressive and easier to handle than acetyl chloride.[10]

-

Favorable Byproducts: The reaction yields the acetylated product and acetic acid as the only byproduct. Acetic acid is relatively benign and can be easily removed during the workup procedure.[11]

-

Cost-Effectiveness: Acetic anhydride is an inexpensive and readily available bulk chemical.

The overall reaction is depicted below:

Caption: General reaction scheme for the N4-acetylation of sulfaphenazole.

The Role of a Basic Catalyst

While the reaction can proceed without a catalyst, the inclusion of a weak base is highly advantageous.[10] The reaction generates acetic acid, which can protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.[12] A base neutralizes the liberated acetic acid, ensuring the amine remains in its free, nucleophilic state to react with the acetic anhydride.[12][13]

For this protocol, sodium bicarbonate is used. It is a mild, inexpensive, and safe base that reacts with acetic acid to form sodium acetate, water, and carbon dioxide, which effervesces from the solution, helping to drive the reaction to completion.[12][14]

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| Sulfaphenazole | 314.37 | 526-08-9 | White to light yellow powder. |

| Acetic Anhydride | 102.09 | 108-24-7 | Corrosive, lachrymator. Reacts with water. |

| Sodium Bicarbonate | 84.01 | 144-55-8 | White crystalline powder. |

| Ethanol (95%) | 46.07 | 64-17-5 | Flammable liquid. |

| Deionized Water | 18.02 | 7732-18-5 | N/A |

Step-by-Step Synthesis Workflow

The following workflow diagram illustrates the key stages of the synthesis, from reaction setup to final product characterization.

Caption: Experimental workflow for the synthesis of this compound.

Protocol:

-

Reactant Preparation: In a 250 mL Erlenmeyer flask, add sulfaphenazole (3.14 g, 10.0 mmol). Add 50 mL of 95% ethanol and stir until the solid is fully dissolved. Gentle warming in a water bath may be required.

-

Base Solution: In a separate 400 mL beaker, dissolve sodium bicarbonate (1.26 g, 15.0 mmol) in 100 mL of deionized water.

-

Reaction Initiation: While stirring the sodium bicarbonate solution vigorously, slowly add the ethanolic solution of sulfaphenazole from Step 1. A fine suspension may form.

-

Addition of Acetylating Agent: To the stirring suspension, add acetic anhydride (1.23 mL, 1.33 g, 13.0 mmol) dropwise over 5 minutes.

-

Reaction and Precipitation: Continue to stir the mixture vigorously at room temperature for 60 minutes. A thick, white precipitate of this compound will form.

-

Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with 50 mL of cold deionized water and then 20 mL of cold 95% ethanol to remove unreacted starting materials and byproducts.

-

Purification (Recrystallization): Transfer the crude solid to a 250 mL beaker. Add a minimal amount of hot 70% aqueous ethanol (approx. 70-90 mL) until the solid just dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

-

Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven at 60°C to a constant weight. A typical yield is 85-95%.

Product Characterization and Validation

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed. The data obtained should be compared against the starting material and literature values.[9][15][16]

| Property | Sulfaphenazole (Starting Material) | This compound (Product) | Rationale for Change |

| Molecular Formula | C₁₅H₁₄N₄O₂S | C₁₇H₁₆N₄O₃S | Addition of an acetyl group (C₂H₂O). |

| Molecular Weight | 314.37 g/mol | 356.40 g/mol | Increase corresponds to the mass of an acetyl group (42.03 g/mol ). |

| Melting Point | ~181°C[1] | >155°C (with decomposition)[9] | Acetylation alters the crystal lattice and intermolecular forces. |

| Appearance | White to light yellow solid | Off-white to pale yellow solid[16] | Similar appearance expected. |

| ¹H NMR (DMSO-d₆) | Aromatic protons, -NH₂ protons (broad singlet), -SO₂NH- proton (singlet). | Aromatic protons, -NHCOCH₃ protons (singlet, ~10 ppm), -CH₃ protons (singlet, ~2.1 ppm), -SO₂NH- proton. | Appearance of a new methyl singlet and a downfield shift of the amide proton, disappearance of the -NH₂ signal. |

| IR Spectroscopy | N-H stretching of primary amine (~3300-3500 cm⁻¹), S=O stretching (~1160, 1350 cm⁻¹). | N-H stretching of secondary amide (~3300 cm⁻¹), C=O stretching of amide (~1670 cm⁻¹), S=O stretching. | Disappearance of the primary amine N-H split peak and appearance of a strong amide C=O carbonyl peak. |

Safety, Handling, and Waste Disposal

-

Acetic Anhydride: Is corrosive and a lachrymator. Handle only in a fume hood, wearing gloves and safety goggles. It reacts exothermically with water; avoid contact.

-

Ethanol: Is a flammable liquid. Keep away from ignition sources.

-

Waste Disposal: The filtrate from the reaction and recrystallization will be largely aqueous and contain ethanol and sodium acetate. Neutralize any remaining acid or base and dispose of it in accordance with local institutional guidelines for chemical waste.

Conclusion

The protocol described in this guide presents a robust, efficient, and reliable method for the synthesis of this compound from sulfaphenazole. By employing acetic anhydride as the acetylating agent in a weakly basic aqueous ethanol medium, the reaction proceeds with high selectivity for the N4-amino group, leading to excellent yields and a product of high purity after a straightforward recrystallization procedure. The comprehensive characterization data provides a clear system for validating the experimental outcome, ensuring the integrity of the synthesized material for its intended use in advanced pharmaceutical and metabolic research.

References

-

IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Retrieved from [Link]

-

Vree, T. B., Beneken Kolmer, E. W., & Hekster, Y. A. (1990). High pressure liquid chromatographic analysis and preliminary pharmacokinetics of sulfaphenazole and its N2-glucuronide and N4-acetyl metabolites in plasma and urine of man. Pharmacy World & Science, 12(6), 243–246. Retrieved from [Link]

-

ResearchGate. (2021). What is the role of sodium acetate in acetylation of primary amine with acetic anhydride? Retrieved from [Link]

-

ResearchGate. (n.d.). Possible mechanism for N-acyl sulfonamide formation. Retrieved from [Link]

-

O'Donovan, D. H., et al. (2017). Recent advances in the synthesis of N-acyl sulfonamides. Organic & Biomolecular Chemistry, 15(44), 9349-9364. Retrieved from [Link]

-

ResearchGate. (2017). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

-

ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved from [Link]

-

Vree, T. B., et al. (1983). The effect of the molecular structure of closely related N1-substituents of sulfonamides on the pathways of elimination in man. The acetylation-deacetylation equilibrium and renal clearance related to the structure of sulfadiazine, sulfamerazine and sulfadimidine. Pharmacy World & Science, 5(2), 49-56. Retrieved from [Link]

-

Ranu, B. C., Dey, S. S., & Hajra, A. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC, 2004(i), 55-63. Retrieved from [Link]

-

Pareek, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(10), 3645-3659. Retrieved from [Link]

- Google Patents. (n.d.). Process for the direct acetylation of aromatic amines.

-

Veeprho. (n.d.). This compound | CAS 855-91-4. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

CORE. (2019). A Phthesis on the Synthesis of Acylated Sulfa Compounds in Connection with Antitubercular Drug Design. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Sulfaphenazole. Retrieved from [Link]

-

Maurice, L., et al. (1992). Ketoconazole and sulphaphenazole as the respective selective inhibitors of P4503A and 2C9. British Journal of Clinical Pharmacology, 33(5), 521-523. Retrieved from [Link]

Sources

- 1. Sulfaphenazole | C15H14N4O2S | CID 5335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ketoconazole and sulphaphenazole as the respective selective inhibitors of P4503A and 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of the molecular structure of closely related N1-substituents of sulfonamides on the pathways of elimination in man. The acetylation-deacetylation equilibrium and renal clearance related to the structure of sulfadiazine, sulfamerazine and sulfadimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. High pressure liquid chromatographic analysis and preliminary pharmacokinetics of sulfaphenazole and its N2-glucuronide and N4-acetyl metabolites in plasma and urine of man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. veeprho.com [veeprho.com]

- 9. This compound | 855-91-4 [chemicalbook.com]

- 10. ijcrt.org [ijcrt.org]

- 11. US4537991A - Process for the direct acetylation of aromatic amines - Google Patents [patents.google.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound | C17H16N4O3S | CID 3083651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pharmaffiliates.com [pharmaffiliates.com]

The Dichotomous Mechanisms of N4-Acetylsulfaphenazole: A Technical Guide for Researchers

Abstract

N4-Acetylsulfaphenazole, the primary metabolite of the sulfonamide antibiotic sulfaphenazole, presents a fascinating case of metabolic bio-inactivation and functional conversion. While its parent compound, sulfaphenazole, is recognized for its antibacterial properties through the inhibition of dihydropteroate synthase (DHPS), N4-acetylation effectively abrogates this activity. Conversely, this guide elucidates the lesser-known, yet clinically significant, role of this compound in the context of drug metabolism. Though direct quantitative data is sparse, structural-activity relationship studies of sulfaphenazole and its derivatives strongly indicate that N4-acetylation significantly diminishes its potent inhibitory effect on cytochrome P450 2C9 (CYP2C9), a key enzyme in human drug metabolism. This guide provides a comprehensive technical overview of these dichotomous mechanisms of action, complete with detailed experimental protocols and visual workflows, to empower researchers in drug development and pharmacology with the foundational knowledge to investigate this and similar metabolites.

Introduction

Sulfonamide antibiotics, the first class of synthetic antimicrobial agents, revolutionized medicine in the 20th century. Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway, is a cornerstone of antimicrobial chemotherapy.[1][2] Sulfaphenazole, a member of this class, has been utilized for its bacteriostatic effects against a range of gram-positive and gram-negative organisms.[1]

However, the in vivo fate of xenobiotics is largely governed by metabolic processes, primarily in the liver. For sulfaphenazole, a significant metabolic route is N-acetylation at the N4 position of the aniline group, yielding this compound. This metabolic step is not merely a detoxification pathway but a critical transformation that fundamentally alters the compound's biological activity. This guide delves into the dual mechanisms of action of this compound, contrasting its lack of antibacterial efficacy with its nuanced interaction with human drug-metabolizing enzymes.

Part I: The Attenuation of Antibacterial Activity

The Dihydropteroate Synthase (DHPS) Pathway: The Target of Sulfonamides

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. A critical enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate with para-aminobenzoic acid (PABA). Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids, making its production vital for bacterial proliferation.

Sulfonamides, including sulfaphenazole, are structural analogs of PABA. They act as competitive inhibitors of DHPS, binding to the enzyme's active site and preventing the incorporation of PABA, thereby halting folic acid synthesis and arresting bacterial growth.[1][2]

The Impact of N4-Acetylation on Antibacterial Efficacy

The N4-amino group of sulfonamides is a critical pharmacophore for their antibacterial activity, as it mimics the amino group of PABA. The metabolic process of acetylation attaches an acetyl group to this nitrogen atom, forming this compound. This structural modification has a profound and detrimental effect on the molecule's ability to inhibit DHPS. Studies on various N4-acetylated sulfonamide metabolites have consistently shown that they possess no significant antimicrobial activity.[3] The acetylated group sterically hinders the molecule from effectively binding to the DHPS active site, rendering it incapable of competing with PABA.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Part II: Interaction with Human Cytochrome P450 2C9

While N4-acetylation serves to inactivate the antibacterial properties of sulfaphenazole, the interaction of both the parent drug and its metabolite with human enzymes reveals a different aspect of its mechanism of action with significant clinical implications.

CYP2C9: A Major Player in Drug Metabolism

Cytochrome P450 2C9 (CYP2C9) is a crucial enzyme in the human liver, responsible for the metabolism of approximately 15-20% of all clinically used drugs that undergo phase I metabolism. Its substrates include drugs with narrow therapeutic indices, such as the anticoagulant warfarin and the antiepileptic phenytoin. Inhibition of CYP2C9 can lead to decreased metabolism of these drugs, resulting in elevated plasma concentrations and an increased risk of adverse effects.

Sulfaphenazole as a Potent CYP2C9 Inhibitor

Sulfaphenazole is recognized as a potent and selective competitive inhibitor of CYP2C9. [4]It is so effective that it is often used as a reference inhibitor in in vitro studies to probe the involvement of CYP2C9 in the metabolism of new chemical entities. [5]The high affinity of sulfaphenazole for the CYP2C9 active site is attributed to several key interactions, including an ionic interaction of its sulfonamide group and, critically, the role of the N4-amino group.

The Attenuating Effect of N4-Acetylation on CYP2C9 Inhibition

Comparative Inhibitory Data for Sulfaphenazole

| Compound | Enzyme | Inhibition Constant | Reference |

| Sulfaphenazole | CYP2C9 | Ki = 0.3 ± 0.1 µM | [4] |

| Sulfaphenazole | CYP2C9 | IC50 ≈ 0.49 µM (vs. Phenytoin hydroxylation) | [2] |

| Sulfaphenazole | CYP2C9 | IC50 ≈ 0.8 µM (vs. Tolbutamide hydroxylation) | [5] |

Experimental Workflow: In Vitro CYP2C9 Inhibition Assay

To quantify and compare the inhibitory potential of sulfaphenazole and this compound on CYP2C9 activity, a fluorometric or LC-MS/MS-based in vitro inhibition assay can be employed.

Protocol:

-

Reagents: Human liver microsomes (as a source of CYP2C9), a CYP2C9-specific substrate (e.g., diclofenac or a fluorescent probe), NADPH (as a cofactor), and the test compounds (sulfaphenazole and this compound).

-

Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, phosphate buffer (pH 7.4), and a range of concentrations of either sulfaphenazole or this compound.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the CYP2C9 substrate to the mixture to initiate the metabolic reaction.

-

Cofactor Addition: Start the enzymatic reaction by adding NADPH.

-

Incubation: Incubate at 37°C for a specified time, ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

-

Analysis: Quantify the formation of the metabolite using a validated analytical method, such as LC-MS/MS or fluorescence detection.

-

Data Analysis: Plot the rate of metabolite formation against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Caption: Workflow for an in vitro CYP2C9 inhibition assay.

Part III: Synthesis and Characterization

For research purposes, this compound can be obtained from commercial suppliers or synthesized in the laboratory. The most straightforward synthesis involves the direct acetylation of sulfaphenazole.

Synthetic Overview:

Sulfaphenazole can be dissolved in a suitable solvent, such as pyridine or a mixture of an inert solvent and a base. Acetic anhydride or acetyl chloride is then added, typically at a controlled temperature. The reaction mixture is stirred until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC). The product, this compound, can then be isolated and purified using standard techniques such as precipitation, filtration, and recrystallization.

Characterization:

The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques, including:

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of the acetyl group.

Conclusion and Future Directions

The mechanism of action of this compound is a tale of two distinct and opposing effects dictated by a single metabolic transformation. The N4-acetylation that renders it ineffective as an antibacterial agent by blocking its interaction with bacterial DHPS also appears to significantly weaken its potent inhibitory effect on the human drug-metabolizing enzyme CYP2C9.

For drug development professionals, this underscores the critical importance of evaluating not just parent compounds but also their major metabolites for both desired efficacy and potential off-target effects, such as enzyme inhibition. While the antibacterial activity is lost, the residual, albeit likely weak, CYP2C9 inhibitory potential of this compound should not be entirely dismissed, particularly in scenarios of high plasma concentrations or in individuals with compromised drug metabolism pathways.

Future research should focus on obtaining a definitive inhibitory constant (Ki or IC50) for this compound against CYP2C9 to quantitatively confirm the impact of N4-acetylation. Furthermore, investigating the potential for this metabolite to interact with other drug-metabolizing enzymes or transporters would provide a more complete picture of its pharmacological profile. Such studies will continue to enhance our understanding of the complex interplay between drug metabolism and biological activity.

References

- Vertex AI Search. (2026). Sulfaphenazole.

-

Mancy, A., Dijols, S., Poli, S., et al. (1996). Interaction of sulfaphenazole derivatives with human liver cytochromes P450 2C: molecular origin of the specific inhibitory effects of sulfaphenazole on CYP 2C9 and consequences for the substrate binding site topology of CYP 2C9. Biochemistry, 35(50), 16205-16212. [Link]

-

PubChem. (n.d.). Sulfaphenazole. National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Van der Steuijt, K., Nouws, J. F., & Vree, T. B. (1985). In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites. Veterinary Quarterly, 7(1), 70-72. [Link]

-

Mäenpää, J., Rhen, M., & Vapaatalo, H. (1995). Ketoconazole and sulphaphenazole as the respective selective inhibitors of P4503A and 2C9. Xenobiotica, 25(4), 345-351. [Link]

-

Bajaj, R., & van der Meer, J. W. (1985). In vitro antimicrobial activity of hydroxy and N-acetyl sulphonamide metabolites. Veterinary quarterly, 7(1), 70–72. [Link]

-

Poli, S., Mancy, A., & Guengerich, F. P. (1999). Synthesis of sulfaphenazole derivatives and their use as inhibitors and tools for comparing the active sites of human liver cytochromes P450 of the 2C subfamily. Journal of medicinal chemistry, 42(18), 3475–3483. [Link]

-

Giancarlo, G. M., Venkatakrishnan, K., Granda, B. W., von Moltke, L. L., & Greenblatt, D. J. (2001). Relative contributions of CYP2C9 and 2C19 to phenytoin 4-hydroxylation in vitro: inhibition by sulfaphenazole, omeprazole, and ticlopidine. Drug metabolism and disposition: the biological fate of chemicals, 29(8), 1126–1133. [Link]

-

Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved January 14, 2026, from [Link]

Sources

- 1. Relative contributions of CYP2C9 and 2C19 to phenytoin 4-hydroxylation in vitro: inhibition by sulfaphenazole, omeprazole, and ticlopidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. veritastk.co.jp [veritastk.co.jp]

- 3. Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 5. Ketoconazole and sulphaphenazole as the respective selective inhibitors of P4503A and 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Biological Activity of N4-Acetylsulfaphenazole

Preamble: From Parent Drug to Metabolite—A Question of Activity

In the landscape of drug metabolism and pharmacology, the journey of a compound through the body is as critical as its initial activity. Sulfaphenazole is a well-established sulfonamide, renowned in research not for its antimicrobial properties but as a highly potent and selective inhibitor of the cytochrome P450 enzyme CYP2C9.[1][2] Its primary metabolite, formed through N-acetylation, is N4-Acetylsulfaphenazole.[3] This metabolic transformation raises a pivotal question for drug development professionals and researchers: Does this new chemical entity retain, lose, or gain biological activities compared to its parent?

This guide provides a comprehensive framework for the systematic in vitro evaluation of this compound. We will move beyond simple data reporting and instead establish a logical, field-proven investigative path. The protocols herein are designed as self-validating systems, providing not just steps, but the scientific causality behind each experimental choice. Our objective is to build a complete biological activity profile for this metabolite, from its classical role as a sulfonamide to its potential interactions with key metabolic enzymes and cellular pathways.

Part 1: Foundational Activity Assessment — Antimicrobial Efficacy

1.1. Rationale & Hypothesis

The sulfonamide scaffold is historically synonymous with antibacterial action, primarily through the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[4] However, metabolic modifications can drastically alter this activity. Specifically, N4-acetylation of sulfonamides is widely reported to abolish their antimicrobial effects.[5] Our first directive is to experimentally validate this hypothesis for this compound, thereby establishing a baseline for its biological profile.

1.2. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a substance that prevents visible growth of a bacterium.

-

Materials:

-

This compound (solubilized in DMSO, then diluted in media)

-

Parent compound, Sulfaphenazole (as a positive control for the sulfonamide class, if active against the test strain)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strain (e.g., Escherichia coli ATCC 25922)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

-

-

Procedure:

-

Bacterial Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in CAMHB. A typical concentration range to test is from 256 µg/mL down to 0.5 µg/mL.

-

Controls: Include a positive control well (bacteria in CAMHB with no compound) and a negative control well (CAMHB only, no bacteria) for sterility. Also include a solvent control (bacteria in CAMHB with the highest concentration of DMSO used).

-

Inoculation: Add the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (or where absorbance at 600 nm is equivalent to the negative control).

-

-

Trustworthiness Check: The positive control must show robust growth, and the negative/solvent controls must show no growth. The MIC of the parent compound (if tested) should align with expected values.

1.3. Workflow & Expected Outcome

Caption: Workflow for MIC determination.

1.4. Data Summary

Based on existing literature, the expected outcome is a lack of activity.[5]

| Compound | Test Organism | Expected MIC (µg/mL) |

| This compound | E. coli ATCC 25922 | >256 |

| Sulfaphenazole | E. coli ATCC 25922 | [To Be Determined] |

| Trimethoprim (Control) | E. coli ATCC 25922 | [Known Value] |

Part 2: Core Mechanistic Assessment — Cytochrome P450 Inhibition

2.1. Rationale & Causality

This is the most critical phase of the investigation. Sulfaphenazole is a textbook selective inhibitor of CYP2C9, a major drug-metabolizing enzyme.[2] Drug-drug interactions (DDIs) are a major cause of adverse events, often driven by CYP inhibition.[6] Therefore, characterizing the effect of N4-acetylation on CYP2C9 inhibition is paramount for predicting the metabolite's potential for DDIs. The N4-amino group of sulfaphenazole is a key interacting moiety within the CYP2C9 active site; its acetylation likely alters binding affinity and inhibitory potency.

2.2. Experimental Protocol: Fluorometric CYP2C9 Inhibition Assay

This is a high-throughput method to determine the 50% inhibitory concentration (IC50) of a compound against CYP2C9 activity.

-

Materials:

-

Human Liver Microsomes (HLMs)

-

This compound and Sulfaphenazole (positive control inhibitor)

-

CYP2C9 Substrate (e.g., Diclofenac) and its corresponding metabolite standard (4'-hydroxydiclofenac)[7]

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

96-well black microtiter plates

-

LC-MS/MS system for quantification

-

-

Procedure:

-

Pre-incubation Mixture: In each well, add buffer, HLMs (e.g., 0.2 mg/mL final concentration), and varying concentrations of this compound (or Sulfaphenazole). A typical concentration range for an unknown is 0.01 µM to 100 µM. Incubate for 10 minutes at 37°C to allow the inhibitor to bind.

-

Reaction Initiation: Add the CYP2C9 substrate (at a concentration near its Km, e.g., 5 µM Diclofenac) and the NADPH regenerating system to initiate the metabolic reaction.

-

Controls:

-

100% Activity Control: Wells with HLMs, substrate, and NADPH, but no inhibitor.

-

0% Activity Control: Wells with HLMs and substrate, but no NADPH regenerating system.

-

-

Reaction Incubation: Incubate the plate at 37°C for a predetermined linear time (e.g., 15 minutes).

-

Reaction Termination: Stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

-

Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.

-

Quantification: Analyze the formation of the metabolite (4'-hydroxydiclofenac) using a validated LC-MS/MS method.

-

IC50 Calculation: Calculate the percent inhibition at each concentration relative to the 100% activity control. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

Trustworthiness Check: The IC50 value for the positive control, Sulfaphenazole, should be within the expected range (typically <1 µM).[1][2] The reaction must be within the linear range for both time and protein concentration.

2.3. Workflow for CYP Inhibition Screening

Caption: Workflow for determining CYP IC50 values.

2.4. Data Summary Template

This table is for recording the determined IC50 values, which will directly quantify the impact of N4-acetylation.

| Compound | Target Enzyme | Probe Substrate | IC50 (µM) |

| Sulfaphenazole | CYP2C9 | Diclofenac | ~0.5 - 1.0 (Expected) |

| This compound | CYP2C9 | Diclofenac | [To Be Determined] |

Part 3: Cellular-Level Impact Assessment

3.1. Rationale: From Enzyme to System

Enzyme assays are precise but exist in a simplified system. Cell-based assays provide a more biologically relevant context, allowing for the concurrent assessment of compound permeability, off-target effects, and general cytotoxicity.[8][9] A cytotoxicity assay is a mandatory first step to identify concentrations that are non-lethal to cells, ensuring that any effects observed in subsequent assays (like anti-inflammatory activity) are due to a specific biological modulation, not simply cell death.

3.2. Protocol 1: Cytotoxicity Assessment (WST-8/CCK-8 Assay)

This colorimetric assay measures cell viability based on the metabolic reduction of a tetrazolium salt by cellular dehydrogenases.[10]

-

Materials:

-

HepG2 cells (human liver carcinoma cell line, relevant for a metabolite)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

This compound

-

WST-8 reagent (e.g., Cell Counting Kit-8)

-

Sterile 96-well clear plates

-

-

Procedure:

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 µM to 200 µM). Include vehicle-only (DMSO) and media-only controls.

-

Incubation: Incubate for a relevant period, typically 24 or 48 hours.

-

Reagent Addition: Add 10 µL of WST-8 reagent to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C until the color develops.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage relative to the vehicle control. Determine the CC50 (concentration causing 50% reduction in viability) by plotting viability vs. log[concentration].

-

3.3. Protocol 2: In Vitro Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)

Many sulfonamide-containing structures possess anti-inflammatory properties.[11] This assay evaluates the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

-

Materials:

-

RAW 264.7 cells (murine macrophage cell line)

-

Complete culture medium

-

LPS (from E. coli)

-

This compound and a known inhibitor (e.g., L-NAME)

-

Griess Reagent

-

-

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour.

-

Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate for 24 hours.

-

NO Measurement: Transfer 50 µL of the cell culture supernatant to a new plate. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

-

Readout: After a brief incubation, measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance.

-

Calculation: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in each sample and determine the percent inhibition of NO production caused by the compound.

-

3.4. Key Inflammatory Signaling Pathway

The assay measures the downstream output (NO) of a well-defined inflammatory cascade. This compound could potentially interfere at multiple points in this pathway.

Caption: Simplified LPS-induced pro-inflammatory pathway.

Conclusion: Synthesizing the Data for a Complete Profile

This technical guide outlines a rigorous, three-part strategy to define the in vitro biological activity of this compound. By systematically:

-

Confirming its predicted lack of antimicrobial activity.

-

Quantifying its inhibitory effect on CYP2C9, the primary target of its parent drug.

-

Assessing its cellular impact through cytotoxicity and anti-inflammatory screens.

References

-

van Gogh, H., & Werdler, M. E. (1985). In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites. Veterinary Quarterly, 7(1), 70-72. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Vree, T. B., van der Kleijn, E., & Verwey-van Wissen, C. P. (1990). High pressure liquid chromatographic analysis and preliminary pharmacokinetics of sulfaphenazole and its N2-glucuronide and N4-acetyl metabolites in plasma and urine of man. Pharmaceutisch Weekblad. Scientific edition, 12(6), 243–246. [Link]

-

Fisar, Z., Hroudová, J., & Raboch, J. (2010). Inhibition of monoamine oxidase activity by antidepressants and mood stabilizers. Naunyn-Schmiedeberg's archives of pharmacology, 381(6), 563–573. [Link]

- Dr.Oracle. (2025). Are there CYP (Cytochrome P450) inhibitors that selectively inhibit CYP2C9?. Dr.Oracle.

-

Crewe, H. K., Notley, L. M., & Gillam, E. M. (2002). Synthesis of sulfaphenazole derivatives and their use as inhibitors and tools for comparing the active sites of human liver cytochromes P450 of the 2C subfamily. Journal of medicinal chemistry, 45(13), 2796–2805. [Link]

-

Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs-Molecular Basis and Practical Applications. Biomolecules & therapeutics, 29(5), 457–473. [Link]

-

Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 29(5), 457-473. [Link]

-

Veeprho. (n.d.). This compound | CAS 855-91-4. Retrieved from [Link]

-

Huband, M. D., et al. (2015). In vitro antibacterial activity of AZD0914, a new spiropyrimidinetrione DNA gyrase/topoisomerase inhibitor with potent activity against Gram-positive, fastidious Gram-Negative, and atypical bacteria. Antimicrobial agents and chemotherapy, 59(8), 4694–4703. [Link]

-

Zhang, W., Ramamoorthy, Y., Kilicarslan, T., Nolte, H., Tyndale, R. F., & Sellers, E. M. (2002). Inhibition of cytochromes P450 by antifungal imidazole derivatives. Drug metabolism and disposition: the biological fate of chemicals, 30(3), 314–318. [Link]

-

Taha, M., et al. (2021). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Molecules (Basel, Switzerland), 26(11), 3154. [Link]

-

Torres-Piedra, M., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. The open medicinal chemistry journal, 14, 43–48. [Link]

-

Kumar, G. P., Kumar, B. S., & Manjunath, S. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 10(9), FF01–FF05. [Link]

-

Maurice, M., Pichard, L., Daujat, M., Fabre, I., Joyeux, H., Domergue, J., & Maurel, P. (1992). Ketoconazole and sulphaphenazole as the respective selective inhibitors of P4503A and 2C9. British journal of clinical pharmacology, 34(5), 457–461. [Link]

-

News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link]

-

Bioanalysis Zone. (n.d.). In the Zone: cell-based assays. Retrieved from [Link]

-

Hrycyna, C. A., et al. (2018). Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7. Drug metabolism and disposition: the biological fate of chemicals, 46(10), 1438–1447. [Link]

-

Kumar, G. P., Kumar, B. S., & Manjunath, S. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research, 10(9), FF01-FF05. [Link]

-

Naffakh, N., et al. (2022). A highly sensitive cell-based luciferase assay for high-throughput automated screening of SARS-CoV-2 nsp5/3CLpro inhibitors. Antiviral research, 201, 105272. [Link]

-

Roy, K., et al. (2019). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. Scientific reports, 9(1), 18360. [Link]

-

National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

-

Gray, C. J., et al. (2019). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS infectious diseases, 5(11), 1894–1904. [Link]

-

An, F., & Yang, S. T. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Recent patents on anti-cancer drug discovery, 7(1), 26–36. [Link]

-

Parra-Olea, E., et al. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Molecules (Basel, Switzerland), 26(18), 5462. [Link]

-

Khan, I., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon, 9(10), e20737. [Link]

-

Zhang, Y., et al. (2022). Evaluation of the hepatoprotective effect of naringenin loaded nanoparticles against acetaminophen overdose toxicity. Frontiers in Pharmacology, 13, 969473. [Link]

Sources

- 1. Synthesis of sulfaphenazole derivatives and their use as inhibitors and tools for comparing the active sites of human liver cytochromes P450 of the 2C subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ketoconazole and sulphaphenazole as the respective selective inhibitors of P4503A and 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High pressure liquid chromatographic analysis and preliminary pharmacokinetics of sulfaphenazole and its N2-glucuronide and N4-acetyl metabolites in plasma and urine of man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bioanalysis-zone.com [bioanalysis-zone.com]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N4-Acetylsulfaphenazole as a Metabolite of Sulfaphenazole

Introduction: Beyond a CYP2C9 Inhibitor—Understanding the Metabolic Fate of Sulfaphenazole

Sulfaphenazole, a compound initially developed as a sulfonamide antibiotic, has found a lasting and critical role in modern drug development not for its antimicrobial properties, but as a highly potent and selective inhibitor of the cytochrome P450 enzyme, CYP2C9.[1] Its utility in phenotyping studies and in predicting drug-drug interactions is invaluable. However, to fully comprehend the pharmacological profile of any xenobiotic, a thorough investigation of its metabolic fate is paramount. This guide provides a detailed exploration of a key, albeit minor, metabolic pathway of sulfaphenazole: the formation of N4-acetylsulfaphenazole.

While the primary route of sulfaphenazole elimination in humans is through other metabolic transformations, the N-acetylation pathway offers a compelling case study into the role of N-acetyltransferases (NATs), the influence of genetic polymorphisms on drug metabolism, and the analytical challenges associated with quantifying minor metabolites. For researchers in drug discovery and development, understanding even minor metabolic pathways can provide crucial insights into potential idiosyncratic toxicity and inter-individual variability in drug response.[2][3]

This technical guide will delve into the biochemical underpinnings of this compound formation, provide detailed, field-proven protocols for its in vitro characterization and quantification, and discuss the clinical and toxicological context of this metabolic transformation.

The Biochemical Pathway: N-Acetylation of Sulfaphenazole

The conversion of sulfaphenazole to this compound is a phase II metabolic reaction catalyzed by N-acetyltransferases (NATs).[4] This enzymatic process involves the transfer of an acetyl group from the cofactor acetyl-coenzyme A (acetyl-CoA) to the exocyclic amine group (at the N4 position) of the sulfaphenazole molecule.

The two primary isoforms of NAT involved in human drug metabolism are NAT1 and NAT2.[5] While direct studies on sulfaphenazole are limited, extensive research on other sulfonamides, such as sulfamethoxazole, strongly indicates that both NAT1 and NAT2 are capable of acetylating the arylamine moiety.[5] NAT1 is expressed in a wide range of tissues, whereas NAT2 is predominantly found in the liver and gastrointestinal tract.[6]

A crucial aspect of NAT2 is its well-documented genetic polymorphism, which segregates populations into "fast," "intermediate," and "slow" acetylator phenotypes.[7][8] This variation in enzyme activity can significantly impact the pharmacokinetic profile of drugs that are primarily metabolized by NAT2.[9] For sulfonamides, slow acetylators have been correlated with a higher incidence of idiosyncratic adverse drug reactions, as the parent compound may be shunted down alternative metabolic pathways, potentially leading to the formation of reactive metabolites.[1][2] Although this compound is a minor metabolite, understanding its formation in the context of acetylator status is important for a complete toxicological assessment.[10]

Below is a diagram illustrating the metabolic conversion:

Caption: Metabolic pathway of sulfaphenazole to this compound.

Physicochemical Properties of this compound

A comprehensive understanding of a metabolite's physicochemical properties is essential for the development of robust analytical methods.

| Property | Value | Source |

| Molecular Formula | C17H16N4O3S | |

| Molecular Weight | 356.4 g/mol | |

| Appearance | Off-White to Pale Yellow Solid | [11] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [12] |

| pKa (Predicted) | 6.26 ± 0.50 | [12] |

| Storage | 2-8°C Refrigerator, under inert atmosphere | [11] |

Experimental Protocols

Protocol 1: In Vitro N-Acetylation of Sulfaphenazole and Kinetic Analysis

This protocol provides a framework for determining the kinetic parameters of this compound formation using human liver microsomes. The rationale behind this self-validating system is to mimic a key aspect of hepatic metabolism in a controlled environment.

I. Materials and Reagents

-

Sulfaphenazole (analytical standard)

-

This compound (analytical standard)

-

Pooled Human Liver Microsomes (HLMs)

-

Acetyl-Coenzyme A (Acetyl-CoA)

-

Potassium Phosphate Buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic Acid (TFA)

-

Ultrapure Water

II. Workflow Diagram

Caption: Workflow for in vitro sulfaphenazole N-acetylation kinetic assay.

III. Step-by-Step Methodology

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of sulfaphenazole in DMSO. Serially dilute in buffer to create working solutions of varying concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM). Causality: A range of substrate concentrations is essential to saturate the enzyme and accurately determine Vmax and Km.

-

Prepare a fresh 50 mM solution of Acetyl-CoA in ultrapure water immediately before use. Causality: Acetyl-CoA is prone to degradation; fresh preparation ensures consistent cofactor availability.

-

Prepare a 0.1 M potassium phosphate buffer, pH 7.4.

-

-

Incubation:

-

In a microcentrifuge tube, combine 5 µL of the sulfaphenazole working solution, 85 µL of 0.1 M potassium phosphate buffer (pH 7.4), and 5 µL of pooled human liver microsomes (final protein concentration of 0.5 mg/mL).

-

Pre-incubate the mixture at 37°C for 5 minutes. Causality: This step allows the substrate and enzyme to reach thermal equilibrium before initiating the reaction.

-

Initiate the reaction by adding 5 µL of the 50 mM Acetyl-CoA solution (final concentration 2.5 mM).

-

Incubate at 37°C for a predetermined time (e.g., 30 minutes, determined from preliminary time-course experiments to ensure linearity of metabolite formation).

-

-

Reaction Termination and Sample Processing:

-

Terminate the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile precipitates proteins, effectively stopping the enzymatic reaction, and the internal standard corrects for variations in sample processing and injection volume.

-

Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

Data Analysis:

-

Quantify the formation of this compound using the HPLC-UV method described in Protocol 2.

-

Plot the rate of metabolite formation (V) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation (V = Vmax * [S] / (Km + [S])) using non-linear regression analysis to determine the kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant).

-

Protocol 2: Quantification of this compound in Biological Matrices by HPLC-UV

This protocol is adapted from the method described by Vree et al. (1990) for the analysis of sulfaphenazole and its metabolites.[10]

I. Materials and Reagents

-

As listed in Protocol 1.

-

Internal Standard (e.g., another sulfonamide not present in the sample).

-

Perchloric Acid (for protein precipitation).

II. Step-by-Step Methodology

-

Sample Preparation (Plasma):

-

To 100 µL of plasma, add 10 µL of the internal standard solution.

-

Add 20 µL of 1 M perchloric acid to precipitate proteins.

-

Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.

-

Inject a portion of the supernatant onto the HPLC system.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and 0.05 M phosphate buffer (pH 4.5) in a suitable ratio (e.g., 20:80 v/v), to be optimized for ideal separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 20 µL.

-

-

Calibration and Quantification:

-

Prepare calibration standards of this compound and sulfaphenazole in the corresponding biological matrix (e.g., blank plasma).

-

Process the calibration standards alongside the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

-

Determine the concentration of this compound in the unknown samples from the calibration curve.

-

Clinical and Toxicological Significance

Pharmacokinetic studies in humans have shown that this compound is a minor metabolite, with less than 1% of an oral dose of sulfaphenazole being excreted in the urine as this acetylated form.[10] The major route of elimination is N2-glucuronidation.[10]

Despite its low abundance, the N-acetylation pathway is of toxicological interest. For many sulfonamides, the parent drug is more likely to be involved in hypersensitivity reactions than the acetylated metabolite.[2] However, individuals who are "slow acetylators" due to their NAT2 genotype may have a reduced capacity to detoxify the parent arylamine, potentially leading to an increased risk of adverse effects.[1][3] This is because the parent compound may be shunted towards oxidative metabolism by cytochrome P450 enzymes, which can produce reactive hydroxylamine and nitroso metabolites.[2] These reactive species are implicated in the pathogenesis of sulfonamide-induced idiosyncratic toxicity.[13]

Therefore, while this compound itself is not considered a toxic entity, its rate of formation serves as an indicator of NAT2 activity. Characterizing this pathway is a crucial component of a comprehensive safety assessment for any new drug candidate containing an arylamine moiety.

Conclusion

The study of this compound provides a valuable window into the complexities of Phase II drug metabolism. Although a minor metabolite, its formation is governed by the polymorphic N-acetyltransferase enzymes, a critical consideration in drug safety and personalized medicine. The protocols detailed in this guide offer a robust framework for researchers to investigate this metabolic pathway, contributing to a more complete understanding of the disposition and potential liabilities of sulfaphenazole and other arylamine-containing compounds. By integrating sound biochemical principles with validated analytical methods, drug development professionals can better navigate the challenges of predicting metabolic fate and ensuring the safety and efficacy of new therapeutic agents.

References

-

Shear, N. H., Spielberg, S. P., Grant, D. M., Tang, B. K., & Kalow, W. (1986). Differences in Metabolism of Sulfonamides Predisposing to Idiosyncratic Toxicity. Annals of Internal Medicine, 105(2), 179–184. [Link]

- Spielberg, S. P., Gordon, G. B., Blake, D. A., Goldstein, D. A., & Herlong, H. F. (1981). Predisposition to phenytoin hypersensitivity: a defect in aromatic hydroxylation. Clinical Pharmacology & Therapeutics, 29(2), 278. This reference, while about phenytoin, establishes the concept of metabolic defects leading to hypersensitivity. A more specific reference for sulfonamides is preferred and cited elsewhere.

-

Vree, T. B., Beneken Kolmer, E. W., & Hekster, Y. A. (1990). High pressure liquid chromatographic analysis and preliminary pharmacokinetics of sulfaphenazole and its N2-glucuronide and N4-acetyl metabolites in plasma and urine of man. Pharmacy World & Science, 12(6), 243–246. [Link]

-

Grant, D. M., Blum, M., Demierre, A., & Meyer, U. A. (1991). Polymorphisms of N-acetyltransferase genes. Xenobiotica, 21(4), 421–427. [Link]

-

Cribb, A. E., Miller, M., Leeder, J. S., Hill, J., & Spielberg, S. P. (1991). Time-course of toxicity of reactive sulfonamide metabolites. Drug Metabolism and Disposition, 19(5), 900–906. [Link]

-

Weber, W. W. (1997). N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism. Molecular Diagnosis, 2(4), 263–272. [Link]

-

Cribb, A. E., Grant, D. M., & Spielberg, S. P. (1993). Role of polymorphic and monomorphic human arylamine N-acetyltransferases in determining sulfamethoxazole metabolism. The Journal of Pharmacology and Experimental Therapeutics, 265(1), 170–176. [Link]

-

Yasunaga, H., Noda, J., Ebisui, O., Hanafusa, H., & Ohnaka, T. (2002). Influence of NAT2 polymorphisms on sulfamethoxazole pharmacokinetics in renal transplant recipients. Antimicrobial Agents and Chemotherapy, 46(6), 1905–1908. [Link]

-

Vree, T. B., O'Reilly, W. J., Hekster, Y. A., Damsma, J. E., & van der Kleijn, E. (1980). Determination of the acetylator phenotype and pharmacokinetics of some sulphonamides in man. Clinical Pharmacokinetics, 5(3), 274–294. [Link]

-

Jackson, K. D., et al. (2021). N-acetyltransferase (NAT) 1 and NAT2 enzyme activities drive interindividual variability in sulfamethoxazole N-acetylation. Drug Metabolism and Disposition, 49(12), 1137-1146. [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

Sim, E., Walters, K., & Boukouvala, S. (2008). Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery. British Journal of Pharmacology, 153(Suppl 1), S193–S203. [Link]

-

Hein, D. W., Doll, M. A., Fretland, A. J., Leff, M. A., Webb, S. J., Xiao, G. H., Devanaboyina, U. S., Nangju, N. A., & Feng, Y. (2020). Arylamine N-acetyltransferase acetylation polymorphisms: paradigm for pharmacogenomic-guided therapy- a focused review. Expert Opinion on Drug Metabolism & Toxicology, 16(11), 1017–1030. [Link]

- Zgheib, N. K., & Frye, R. F. (2006). Arylamine N-acetyltransferase acetylation polymorphisms: paradigm for pharmacogenomic-guided therapy- a focused review. Expert Opinion on Drug Metabolism & Toxicology, 2(5), 753-767. A similar title to the 2020 paper, this earlier review also covers the topic extensively.

Sources

- 1. N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acpjournals.org [acpjournals.org]

- 3. Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polymorphisms of N-acetyltransferase genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of polymorphic and monomorphic human arylamine N-acetyltransferases in determining sulfamethoxazole metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NAT2 gene polymorphism: covert drug interaction causing phenytoin toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arylamine N-acetyltransferase acetylation polymorphisms: paradigm for pharmacogenomic-guided therapy- a focused review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. High pressure liquid chromatographic analysis and preliminary pharmacokinetics of sulfaphenazole and its N2-glucuronide and N4-acetyl metabolites in plasma and urine of man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-function studies of human arylamine N-acetyltransferases NAT1 and NAT2. Functional analysis of recombinant NAT1/NAT2 chimeras expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Influence of NAT2 polymorphisms on sulfamethoxazole pharmacokinetics in renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ecotoxicity evaluation and removal of sulfonamides and their acetylated metabolites during conventional wastewater treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Defining the Role of N4-Acetylsulfaphenazole in Modern Pharmaceutical Science

An In-Depth Technical Guide to N4-Acetylsulfaphenazole

This compound is a critical molecule within the fields of pharmacology and analytical chemistry. Primarily known as the major human metabolite of the drug Sulfaphenazole, it serves a dual purpose that underscores its importance.[1] On one hand, its formation and clearance are central to understanding the pharmacokinetic and metabolic profile of its parent drug, Sulfaphenazole, a potent inhibitor of the cytochrome P450 enzyme CYP2C9. On the other hand, this compound has been established as an essential, highly characterized reference material.[2] It is utilized in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) to ensure the quality and consistency of pharmaceutical products containing Sulfaphenazole.[2] This guide provides a detailed examination of its core properties, metabolic significance, and the analytical methodologies required for its precise quantification.

Section 1: Core Physicochemical Characteristics